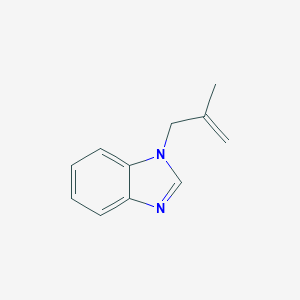
1-(2-Methylprop-2-enyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylprop-2-enyl)benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives, including 1-(2-Methylprop-2-enyl)benzimidazole, have been extensively researched for their anticancer properties. The electron-rich nitrogen heterocycles in these compounds facilitate interactions with various biological targets, making them suitable for cancer treatment.
- Mechanism of Action : These compounds often act as topoisomerase inhibitors, which disrupt DNA replication and transcription. They can also function as DNA intercalators and alkylating agents, promoting apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that certain benzimidazole derivatives exhibited strong cytotoxic effects against various cancer cell lines, including K562 leukaemia and HepG-2 hepatocellular carcinoma cells, with IC50 values indicating significant potency .
- Another research highlighted the development of benzimidazole-rhodanine conjugates that showed remarkable anti-proliferative activity against human lymphoma and cervical cancer cells .
Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral activities against several viruses.
- Key Findings :
- Compounds derived from benzimidazoles have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, with some exhibiting comparable potency to established antiviral drugs like doxorubicin .
- Specific derivatives were found to inhibit Lassa virus envelope glycoprotein pseudotypes with very low EC50 values, indicating high efficacy .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies.
- Research Insights :
- Certain compounds demonstrated significant reduction in edema and analgesic activity compared to standard treatments like aspirin and diclofenac .
- A series of benzimidazole derivatives were evaluated for their COX-2 inhibition capabilities, showing promising results that could lead to new anti-inflammatory medications .
Gastroprotective Effects
Benzimidazole compounds are noted for their gastroprotective properties, particularly against Helicobacter pylori infections.
- Clinical Relevance :
Synthesis and Characterization
The synthesis of this compound involves the condensation of o-phenylenediamine with appropriate carbonyl compounds under acidic conditions. This method allows for the introduction of various substituents that can enhance the pharmacological profile of the resulting compound.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation | o-Phenylenediamine + Carbonyl Compounds | Acidic medium, Heat | High |
Broader Pharmacological Applications
Beyond the aforementioned applications, benzimidazole derivatives have been explored for a variety of other therapeutic areas:
Propiedades
Número CAS |
108413-23-6 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,1,7H2,2H3 |
Clave InChI |
JSURBXNNBVKBGA-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C=NC2=CC=CC=C21 |
SMILES canónico |
CC(=C)CN1C=NC2=CC=CC=C21 |
Sinónimos |
1H-Benzimidazole,1-(2-methyl-2-propenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















